2-[[5-(Aminomethyl)-2-pyridinyl](ethyl)amino]-1-ethanol
Overview
Description
2-[[5-(Aminomethyl)-2-pyridinyl](ethyl)amino]-1-ethanol, also known as 2-amino-5-methyl-2-pyridin-1-ethanol or 2-AMP-E, is an organic compound used in many scientific research applications. It is a colorless, crystalline solid that is soluble in water. 2-AMP-E is a versatile compound used in a variety of laboratory experiments and research applications, including biochemical and physiological studies.
Scientific Research Applications
Synthesis and Application in Heterocycle Formation
Pyridine-Based Heterocycles : The compound was used as a starting material in the synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles. This process involved the formation of different pyridothienopyrimidine derivatives through various cyclization reactions under specific conditions (El-Kashef et al., 2010).
Use in Polymer Chemistry as a Protecting Group
Protecting Group for Carboxylic Acids : 2-(Pyridin-2-yl)ethanol has been identified as an effective protecting group for methacrylic acid (MAA). It can be selectively removed post-polymerization, either chemically under alkaline conditions or thermally, while maintaining stability under acidic conditions and resistance to catalytic hydrogenolysis (Elladiou & Patrickios, 2012).
In Peptide Chemistry
Carboxyl-Protecting Group : The 2-(diphenylphosphino)ethyl group (DPPE) has been used for carboxyl-protection of amino acids or peptides, demonstrating stability under standard conditions for peptide synthesis and allowing deprotection under mild conditions (Chantreux et al., 1984).
In Coordination Chemistry
Cadmium Chloride Complex Formation : The compound was used in the synthesis of a novel imidazo[1,5-a]pyridine derivative, which was then used to form a cadmium chloride complex. This complex was characterized through various methods including crystallography and spectroscopy, revealing a distorted square pyramidal geometry around the cadmium atom (Hakimi et al., 2012).
In Medicinal Chemistry
Modification for Receptor Responsiveness : Structural modifications of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, which involves adding various alkyl groups, demonstrated changes in sympathomimetic activity. This has implications for the differentiation and understanding of β-receptor populations (Lands et al., 1967).
These applications highlight the versatility of 2-[5-(Aminomethyl)-2-pyridinylamino]-1-ethanol in various fields of scientific research, particularly in chemistry and pharmacology. The compound's role ranges from facilitating the synthesis of complex heterocycles to serving as a protecting group in polymer chemistry, illustrating its significance in advancing scientific inquiry and application.
Safety And Hazards
properties
IUPAC Name |
2-[[5-(aminomethyl)pyridin-2-yl]-ethylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-2-13(5-6-14)10-4-3-9(7-11)8-12-10/h3-4,8,14H,2,5-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHMHWQVXUJFPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(Aminomethyl)-2-pyridinyl](ethyl)amino]-1-ethanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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